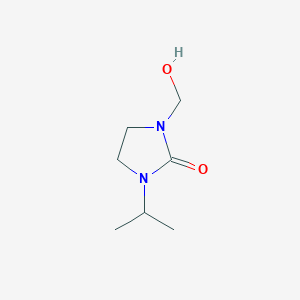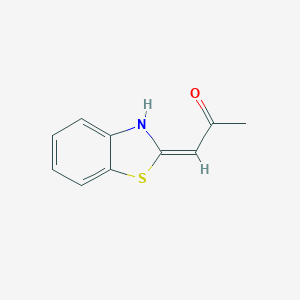
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione, also known as Diclazepam, is a member of the benzodiazepine class of drugs. It was first synthesized in the 1960s and has been used as a research chemical since then. Diclazepam has been found to have a wide range of applications in scientific research, including in the study of anxiety, insomnia, and seizures.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione is similar to that of other benzodiazepines. It binds to the GABA-A receptor in the brain, increasing the activity of the neurotransmitter GABA and enhancing its inhibitory effects. This leads to a decrease in neuronal excitability and an overall calming effect on the central nervous system.
Biochemical and Physiological Effects
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to feelings of relaxation and euphoria. It also increases the release of serotonin, which helps to regulate mood and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione in lab experiments is its high potency and specificity. It has been found to be highly effective in treating anxiety, insomnia, and seizures, and has a low risk of side effects. However, one of the limitations of using 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione is that it can be difficult to obtain and may be expensive.
Orientations Futures
There are a number of future directions for research on 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. It has been found to be effective in reducing the severity of withdrawal symptoms and may be a useful alternative to other benzodiazepines. Another area of interest is its potential use in the treatment of depression and other mood disorders. It has been shown to have antidepressant effects in animal studies and may be a promising new treatment option. Additionally, more research is needed to determine the long-term effects of 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione use and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenylacetoacetic acid. This acid is then reacted with hydrazine to form the corresponding hydrazone, which is then cyclized to form the imidazolidinedione ring. The final product is obtained by reacting the imidazolidinedione with 4-chlorophenylmagnesium bromide and ethyl iodide.
Applications De Recherche Scientifique
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione has been used extensively in scientific research to study the effects of benzodiazepines on the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant properties, making it useful in the treatment of anxiety disorders, insomnia, and seizures.
Propriétés
Numéro CAS |
113569-25-8 |
|---|---|
Nom du produit |
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione |
Formule moléculaire |
C19H18Cl2N2O4 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
1,3-bis(4-chlorophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-3-26-19(27-4-2)17(24)22(15-9-5-13(20)6-10-15)18(25)23(19)16-11-7-14(21)8-12-16/h5-12H,3-4H2,1-2H3 |
Clé InChI |
IHEMJHKCXMTBNE-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OCC |
SMILES canonique |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

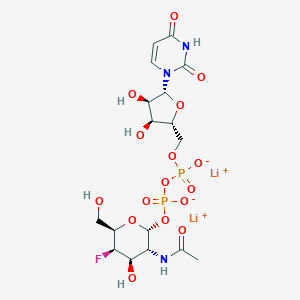

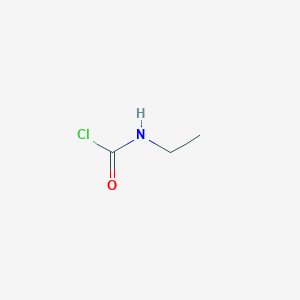
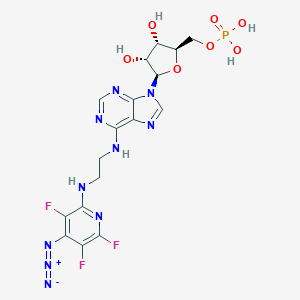
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)


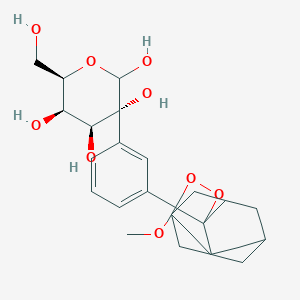
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
